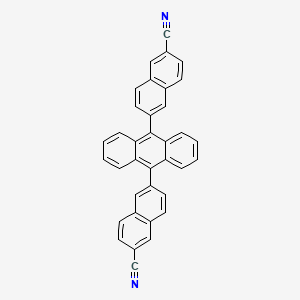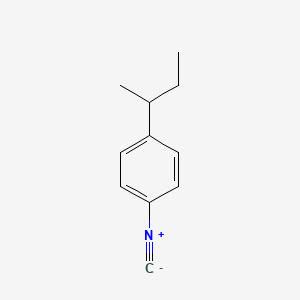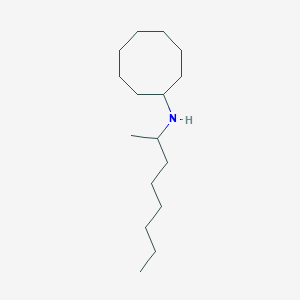
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester: is a synthetic organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structural features, including a hexyl group at the 5-position, a phenyl group at the 2-position, and an ethyl ester functional group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester typically involves multi-step organic reactions. One common method is the condensation of a suitable aldehyde with an amine to form the pyrrole ring, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the consistency and yield of the final product. Solvent extraction and purification techniques, such as recrystallization or chromatography, are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester
- 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 1-Hexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
Comparison: 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester is unique due to its specific substituents, which confer distinct chemical and physical properties. The hexyl and phenyl groups contribute to its hydrophobic character, while the ethyl ester group influences its reactivity and solubility. Compared to similar compounds, it may exhibit different biological activities and applications due to these structural differences.
Properties
CAS No. |
650616-13-0 |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
ethyl 5-hexyl-2-phenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H25NO2/c1-3-5-6-10-13-16-14-17(19(21)22-4-2)18(20-16)15-11-8-7-9-12-15/h7-9,11-12,14,20H,3-6,10,13H2,1-2H3 |
InChI Key |
GOXTZTBOTLLJQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(N1)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester](/img/structure/B12595078.png)
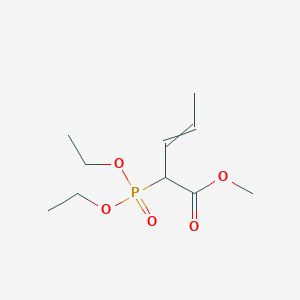
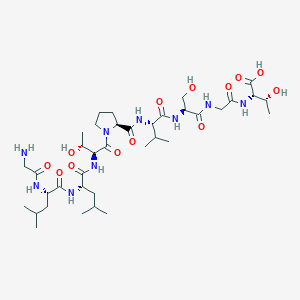


![3-{4-[(Undec-10-en-1-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B12595104.png)
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene](/img/structure/B12595108.png)
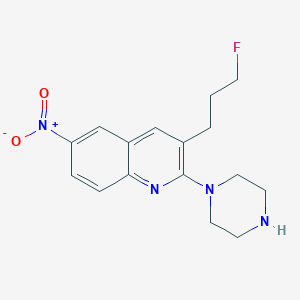

![5-[(2,6-Dichlorophenyl)methoxy]-N-(1-phenylethyl)pyrazin-2-amine](/img/structure/B12595124.png)
![3-(Dodecyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12595127.png)
